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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of HA-966, a selective

antagonist of the N-methyl-D-aspartate (NMDA) receptor, in patch-clamp electrophysiology

studies. This document outlines the mechanism of action of HA-966, presents key quantitative

data, and offers detailed protocols for its application in investigating NMDA receptor function.

Introduction
HA-966, or (±)-3-Amino-1-hydroxypyrrolidin-2-one, is a valuable pharmacological tool for

studying the role of the glycine modulatory site on the NMDA receptor. It acts as an excitatory

amino acid antagonist, with its activity primarily attributed to the (R)-(+)-enantiomer.[1][2] This

enantiomer selectively binds to the glycine co-agonist site on the NMDA receptor, functioning

as a low-efficacy partial agonist.[1][2] This interaction allows for the specific investigation of

glycine-mediated potentiation of NMDA receptor currents, a crucial aspect of synaptic

transmission and plasticity. The (S)-(-)-enantiomer, in contrast, exhibits sedative and muscle

relaxant properties through a mechanism largely independent of the NMDA receptor.[1]

Mechanism of Action: Targeting the Glycine
Modulatory Site
The NMDA receptor, a key player in excitatory neurotransmission, requires the binding of both

glutamate and a co-agonist, typically glycine or D-serine, for full activation. HA-966 exerts its
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antagonist effect by selectively interacting with this glycine modulatory site. In patch-clamp

studies on cultured rat cortical neurons, HA-966 has been shown to block the potentiation of

NMDA-mediated responses by glycine, while having minimal impact on basal NMDA currents.

This specific mode of action makes HA-966 an ideal tool to dissect the contribution of the

glycine site to NMDA receptor function. The antagonism by HA-966 can be reversed by

increasing the concentration of glycine or D-serine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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